molecular formula C12H9F7N2O2 B13989046 2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide CAS No. 80007-95-0

2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide

Cat. No.: B13989046
CAS No.: 80007-95-0
M. Wt: 346.20 g/mol
InChI Key: JHMSCEYPWRTVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,2,2-trifluoroacetic anhydride.

    Acylation Reaction: The first step involves the acylation of 4-fluoroaniline with 2,2,2-trifluoroacetic anhydride to form 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide.

    Amidation Reaction: The next step is the amidation of the intermediate with 2-aminoethylamine to yield the final product, 2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Materials Science: Its unique fluorinated structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(4-chlorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
  • 2,2,2-trifluoro-N-(4-bromophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide

Uniqueness

2,2,2-trifluoro-N-(4-fluorophenyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

80007-95-0

Molecular Formula

C12H9F7N2O2

Molecular Weight

346.20 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-fluoro-N-(2,2,2-trifluoroacetyl)anilino)ethyl]acetamide

InChI

InChI=1S/C12H9F7N2O2/c13-7-1-3-8(4-2-7)21(10(23)12(17,18)19)6-5-20-9(22)11(14,15)16/h1-4H,5-6H2,(H,20,22)

InChI Key

JHMSCEYPWRTVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCNC(=O)C(F)(F)F)C(=O)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.